3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula . It is classified as an aromatic ketone due to the presence of a carbonyl group (C=O) bonded to two aromatic rings. This compound is notable for its structural complexity, featuring multiple methyl groups attached to phenyl rings, which influence its chemical behavior and potential applications in various fields, including chemistry and biology.
The synthesis of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general steps are as follows:
In industrial settings, continuous flow reactors may be employed for scaling up production, offering enhanced control over reaction parameters such as temperature and pressure, which can lead to improved yields and product purity .
The molecular structure of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone features a propiophenone backbone with two dimethyl-substituted phenyl groups. The compound's structure can be represented as follows:
The carbonyl group in the ketone structure allows for various interactions with other molecules, impacting its reactivity and binding affinity in biological systems .
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions applied during the process.
The mechanism of action for 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone primarily involves its interactions with various biological molecules. The carbonyl group can participate in hydrogen bonding and other interactions that affect molecular functions. Additionally, the aromatic rings enable π-π stacking interactions with other aromatic compounds or biological targets.
Research indicates that this compound may influence enzyme activity and metabolic pathways due to its structural features, making it a subject of interest in biochemical studies .
The physical and chemical properties of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications across different scientific domains:
Friedel-Crafts acylation serves as the cornerstone synthetic methodology for constructing the propiophenone backbone of 3',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7). This electrophilic aromatic substitution reaction enables direct ketone bridge formation between pre-functionalized aromatic precursors. The target compound’s symmetrical substitution pattern (3,5-dimethyl groups on one ring, 2,4-dimethyl on the other) necessitates precise control over regioselectivity and reaction stoichiometry [1] [8].
Industrial-scale synthesis typically employs 3-(2,4-dimethylphenyl)propionyl chloride and 1,3,5-trimethylbenzene (mestitylene) as key substrates. The reaction proceeds under anhydrous conditions with Lewis acid catalysts, most commonly aluminum trichloride (AlCl₃), at concentrations of 10-15 mol% relative to the acyl chloride [2]. Solvent selection critically influences yield: dichloromethane (DCM) provides optimal balance between substrate solubility and catalyst activity, achieving yields >85% at reflux temperatures (40-45°C) within 4-6 hours. Alternative solvents like carbon disulfide or nitrobenzene offer higher regioselectivity but present greater purification challenges [2] [8].
Table 1: Catalyst Performance in Friedel-Crafts Synthesis of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
AlCl₃ (15 mol%) | Dichloromethane | 40-45 | 4 | 88 |
BF₃·Et₂O (20 mol%) | Tetrahydrofuran | 65 | 6 | 72 |
FeCl₃ (20 mol%) | Nitrobenzene | 5-10 | 8 | 81 |
ZnCl₂ (30 mol%) | Carbon disulfide | 30 | 12 | 68 |
Post-reaction workup involves careful hydrolysis of the catalyst-adduct complex followed by sequential washes with acid (HCl) and base (Na₂CO₃) to remove residual catalysts and reaction byproducts. The crude product is purified via vacuum distillation (boiling point: 421°C at 760 mmHg, flash point: 183°C) or recrystallization from ethanol/water mixtures, yielding a crystalline solid with density 1.011 g/cm³ [1] [5]. Critical challenges include managing the exothermic reaction initiation and preventing dialkylation through controlled stoichiometric addition of acyl chloride. The electron-rich nature of mestitylene enhances reaction kinetics but necessitates moderated electrophile addition rates to suppress resinification [2].
Alternative to Friedel-Crafts acylation, Grignard-based methodologies offer stepwise construction of the propiophenone skeleton. This approach leverages organomagnesium intermediates to assemble the ketone bridge through nucleophilic addition, providing enhanced functional group tolerance compared to electrophilic routes [1] [7].
The synthesis initiates with preparation of (2,4-dimethylphenyl)methylmagnesium bromide from 2,4-dimethylbenzyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent undergoes nucleophilic attack on 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzonitrile, forming a magnesium alkoxide intermediate that hydrolyzes to the tertiary alcohol. Subsequent dehydration and catalytic hydrogenation yield the target propiophenone. Alternatively, the Grignard reagent may attack methyl 3,5-dimethylbenzoate, though this route requires stoichiometric excess (1.5-2.0 equivalents) to compensate for competitive ketone formation [7].
Table 2: Grignard Reaction Optimization Parameters
Electrophile | Solvent | Temperature (°C) | Addition Time (min) | Intermediate | Overall Yield (%) |
---|---|---|---|---|---|
3,5-Dimethylbenzoyl chloride | THF | 0 → 25 | 60 | Tertiary alcohol | 78 |
3,5-Dimethylbenzonitrile | Diethyl ether | 25 → reflux | 120 | Imine salt | 65 |
Methyl 3,5-dimethylbenzoate | Toluene | -10 → 0 | 90 | Ketone (direct) | 82 |
Dehydration of the tertiary alcohol intermediate constitutes the critical step, typically employing concentrated sulfuric acid (20-30% v/v) or phosphoric acid at 80-100°C. Catalytic hydrogenation of the resulting alkene utilizes Pd/C (5% w/w) or Raney nickel under moderate hydrogen pressure (2-5 atm) in ethyl acetate solvent, achieving quantitative reduction with minimal dealkylation byproducts. While this route requires additional synthetic steps compared to Friedel-Crafts, it offers superior control for synthesizing isotopically labeled analogs and avoids the regioselectivity constraints inherent in electrophilic aromatic substitution [1] [7].
Continuous flow technology has transformed the industrial production of specialty ketones like 3',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone, addressing limitations in heat transfer, mixing efficiency, and reaction control inherent in batch processing. Flow reactors enable precise management of highly exothermic stages in Friedel-Crafts acylation, reducing side product formation by 15-20% compared to batch reactors [3] [8].
Integrated flow systems combine three operational modules: (1) a micromixer for instantaneous reagent combination (acyl chloride + Lewis acid catalyst), (2) a temperature-controlled tubular reactor for residence time optimization (typically 8-15 minutes at 100-150°C), and (3) an in-line aqueous quench unit. The system operates at elevated pressures (5-15 bar), maintaining solvents in liquid phase at temperatures exceeding their atmospheric boiling points—impossible in conventional batch reactors. Key operational parameters include:
Table 3: Continuous Flow vs. Batch Reactor Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 4-6 hours | 8-15 minutes | 20-30x faster |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Byproduct Formation | 8-12% | 2-4% | 60-70% reduction |
Catalyst Consumption | 15 mol% | 8-10 mol% | 40% reduction |
Energy Consumption (per kg) | 120 MJ | 65 MJ | 46% reduction |
The technology facilitates direct integration with downstream purification through continuous extraction and fractional distillation units, significantly reducing solvent consumption. Process Analytical Technology (PAT) tools like FTIR and Raman spectroscopy provide real-time monitoring of acyl chloride conversion and ketone formation, enabling instantaneous parameter adjustments. This closed-system operation additionally enhances safety by minimizing operator exposure to corrosive intermediates and high-temperature reaction mixtures. Current research focuses on heterogeneous catalyst cartridges (e.g., immobilized AlCl₃ on alumina) to eliminate aqueous workup requirements and enable truly continuous production campaigns exceeding 500 hours [3] [8].
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